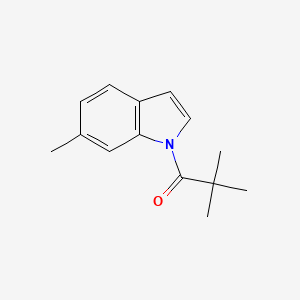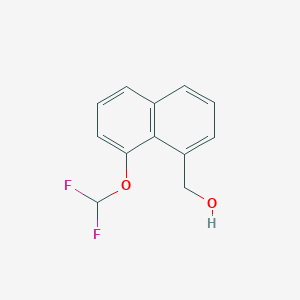
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This specific compound is characterized by the presence of a 2,2-dimethyl-1-oxopropyl group attached to the nitrogen atom of the indole ring and a methyl group at the sixth position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from aniline through a Fischer indole synthesis.
Introduction of the 2,2-dimethyl-1-oxopropyl Group: This step involves the acylation of the indole nitrogen using 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine.
Methylation at the Sixth Position: The final step involves the selective methylation of the indole ring at the sixth position using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second and third positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl): Lacks the methyl group at the sixth position.
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-5-methyl: Methyl group is at the fifth position instead of the sixth.
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-7-methyl: Methyl group is at the seventh position.
Uniqueness
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- is unique due to the specific positioning of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in certain applications.
Propriétés
Numéro CAS |
557763-02-7 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(6-methylindol-1-yl)propan-1-one |
InChI |
InChI=1S/C14H17NO/c1-10-5-6-11-7-8-15(12(11)9-10)13(16)14(2,3)4/h5-9H,1-4H3 |
Clé InChI |
ZYCYOTQFADXBPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=CN2C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886001.png)









![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)


